3-(4-Hexylbenzoyl)-4-methylpyridine
Overview
Description
The compound “3-(4-Hexylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a hexylbenzoyl group, which is a benzoyl group with a hexyl (six carbon aliphatic) chain attached to it .
Molecular Structure Analysis
The molecular structure of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a hexylbenzoyl group at the 3-position .
Chemical Reactions Analysis
The chemical reactions of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely be similar to those of other pyridine derivatives. Pyridine is a basic heterocycle and can undergo reactions typical for other amines, albeit with decreased reactivity due to the aromaticity of the pyridine ring .
Scientific Research Applications
Synthesis and Structural Studies
- The compound 3-(4-Hexylbenzoyl)-4-methylpyridine is utilized in the synthesis of complex organic structures. For instance, Hayvalı et al. (2003) discussed the synthesis of new benzo-15-crown-5 ethers with salicylic Schiff base substitutions, where similar pyridine derivatives played a crucial role (Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Chemical Reaction and Complex Formation
- The compound has been involved in heterocyclization reactions, as shown in the study by Guseinov et al. (2006), where 3-(4-Hexylbenzoyl)-4-methylpyridine derivatives participated in the formation of complex organic structures (Guseinov, Burangulova, Mukhamedzyanova, Strunin, Sinyashin, Litvinov, & Gubaidullin, 2006).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been synthesized and tested for their activity on cancer cell lines, as demonstrated in the study by Ruswanto et al. (2018). They reported on the synthesis of 1-(4-Hexylbenzoyl)-3-methylthiourea and its promising activity against various cancer cells (Ruswanto, Mardianingrum, Lestari, Nofianti, & Siswandono, 2018).
Organic Chemistry and Catalysis
- The compound is also significant in organic chemistry and catalysis, as indicated in the study by Lee and Park (2015). They developed a mild and efficient one-pot synthesis method for 3-aryl imidazo[1,2-a]pyridines, where a derivative of 3-(4-Hexylbenzoyl)-4-methylpyridine was crucial (Lee & Park, 2015).
Spin-Crossover Iron(II) Complexes
- In the field of inorganic chemistry, derivatives of this compound have been used in the study of spin-crossover Iron(II) complexes, as seen in the research by Nishi et al. (2010). They investigated the magnetic susceptibilities and Mossbauer spectral measurements of complexes involving similar pyridine derivatives (Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010).
properties
IUPAC Name |
(4-hexylphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-20-13-12-15(18)2/h8-14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGLRVZLJJHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hexylbenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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